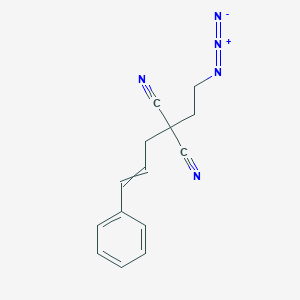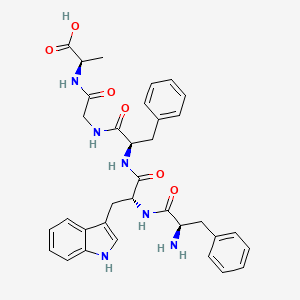
2-Ethylhexyl 3-oxo-2-pentanoylhexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylhexyl 3-oxo-2-pentanoylhexadecanoate is a chemical compound with the molecular formula C({27})H({52})O(_{4}). It is known for its unique structure, which includes a long carbon chain with functional groups that contribute to its reactivity and applications. This compound is often used in various industrial and scientific applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl 3-oxo-2-pentanoylhexadecanoate typically involves esterification reactions. One common method includes the reaction of hexadecanoic acid with 2-ethylhexanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethylhexyl 3-oxo-2-pentanoylhexadecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
2-Ethylhexyl 3-oxo-2-pentanoylhexadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving lipid metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the production of cosmetics, lubricants, and plasticizers.
Mécanisme D'action
The mechanism of action of 2-Ethylhexyl 3-oxo-2-pentanoylhexadecanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active components that interact with cellular pathways. The long carbon chain allows for integration into lipid bilayers, affecting membrane fluidity and function. Additionally, the ketone group can participate in redox reactions, influencing cellular oxidative states.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethylhexanol: A related compound with a similar carbon chain but lacking the ester and ketone functional groups.
Hexadecanoic acid: Shares the long carbon chain but differs in functional groups.
2-Ethylhexyl acetate: Similar ester structure but with different acyl groups.
Uniqueness
2-Ethylhexyl 3-oxo-2-pentanoylhexadecanoate is unique due to its combination of ester and ketone functional groups, which confer distinct reactivity and applications. Its long carbon chain enhances its lipophilicity, making it suitable for various industrial and scientific uses.
Propriétés
Numéro CAS |
586969-04-2 |
|---|---|
Formule moléculaire |
C29H54O4 |
Poids moléculaire |
466.7 g/mol |
Nom IUPAC |
2-ethylhexyl 3-oxo-2-pentanoylhexadecanoate |
InChI |
InChI=1S/C29H54O4/c1-5-9-12-13-14-15-16-17-18-19-20-23-27(31)28(26(30)22-11-7-3)29(32)33-24-25(8-4)21-10-6-2/h25,28H,5-24H2,1-4H3 |
Clé InChI |
CNYSGFZLAGSZJN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)C(C(=O)CCCC)C(=O)OCC(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



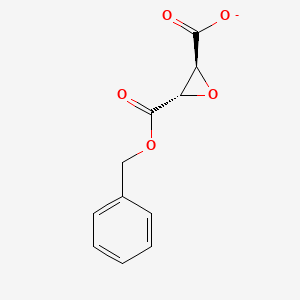
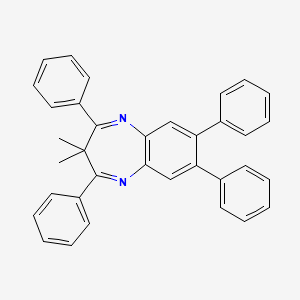
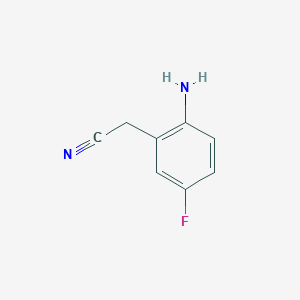
![Cyclohexanone, 2,6-bis[(3-bromophenyl)methylene]-](/img/structure/B12585323.png)
![{(3S)-3-[(Prop-2-en-1-yl)oxy]pent-1-en-1-yl}benzene](/img/structure/B12585330.png)
![N-Cyclopropyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12585331.png)
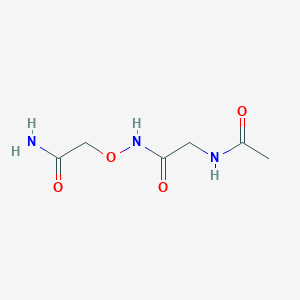
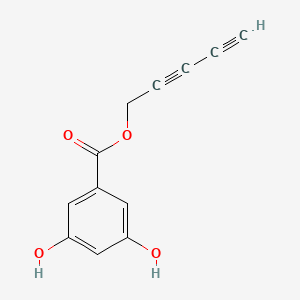
![1-(Dimethoxyphosphoryl)butyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B12585357.png)
